
3-(1H-indol-3-yl)-1-(morpholin-4-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-3-yl)-1-morpholinopropan-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The indole moiety is a significant heterocyclic system that plays a crucial role in cell biology and has been extensively studied for its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-morpholinopropan-1-one typically involves the reaction of indole derivatives with morpholine and a suitable propanone derivative. One common method involves the use of a three-component reaction where a phthalaldehydic acid, primary amine, and 1H-indole are reacted in water under catalyst-free conditions . This method is advantageous due to its clean, one-pot, and easy handling nature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-1-morpholinopropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
3-(1H-indol-3-yl)-1-morpholinopropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-1-morpholinopropan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(1H-indol-3-yl)-1-morpholinopropan-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
The uniqueness of 3-(1H-indol-3-yl)-1-morpholinopropan-1-one lies in its specific structure, which combines the indole moiety with a morpholine ring and a propanone group, potentially leading to distinct biological activities and applications .
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H18N2O2/c18-15(17-7-9-19-10-8-17)6-5-12-11-16-14-4-2-1-3-13(12)14/h1-4,11,16H,5-10H2 |
InChI Key |
QAQKTOGMABHKME-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


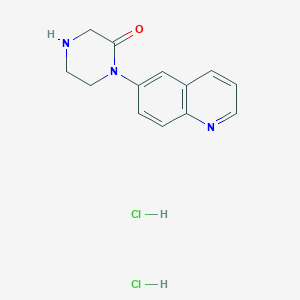
![1-Ethynyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14875587.png)
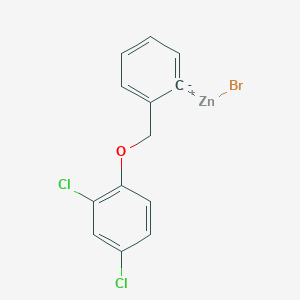
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14875597.png)
![6-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14875605.png)

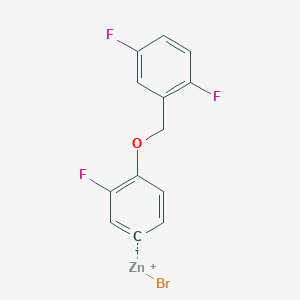
![9-(3,4-Dimethylphenyl)-3-((4-fluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14875624.png)
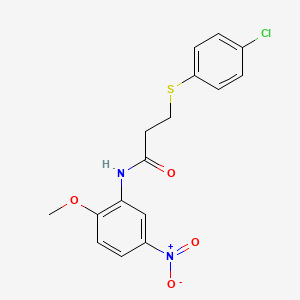
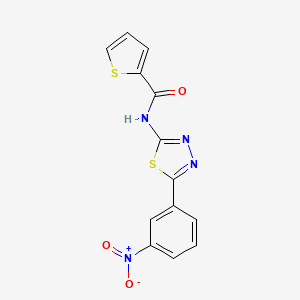
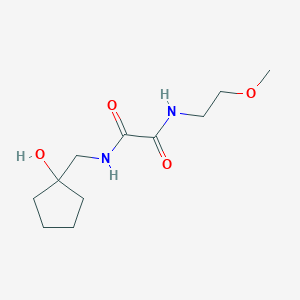
![2-(Ethylamino)-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14875648.png)
![4-[(N-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14875650.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14875661.png)
